molecular formula C9H20Cl2N2 B15313466 1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride

1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride

Cat. No.: B15313466
M. Wt: 227.17 g/mol
InChI Key: HKPIQRTWEYYKCG-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride is a bicyclic organic compound featuring a cyclopropane ring fused to a methyl-substituted piperidine moiety, with an amine group at the cyclopropane position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research, particularly in central nervous system (CNS) targeting due to the piperidine scaffold’s conformational flexibility .

Key physicochemical properties inferred from analogous compounds:

  • Molecular formula: Likely C₉H₁₈Cl₂N₂ (based on substituent analysis).
  • Molecular weight: ~235–250 g/mol (comparable to similar dihydrochloride salts, e.g., 243.74 g/mol in ).
  • Structural features: Rigid cyclopropane ring for steric constraint and a methylpiperidinyl group for lipophilicity modulation.

Properties

Molecular Formula

C9H20Cl2N2

Molecular Weight

227.17 g/mol

IUPAC Name

1-(1-methylpiperidin-4-yl)cyclopropan-1-amine;dihydrochloride

InChI

InChI=1S/C9H18N2.2ClH/c1-11-6-2-8(3-7-11)9(10)4-5-9;;/h8H,2-7,10H2,1H3;2*1H

InChI Key

HKPIQRTWEYYKCG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2(CC2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Route 1: Cyclopropanation of 1-Methylpiperidin-4-yl Alkenes

This method leverages the Simmons-Smith reaction to generate the cyclopropane ring from an alkene precursor.

Procedure :

  • Synthesis of 1-Methylpiperidin-4-yl Allyl Ether : React 1-methylpiperidin-4-ol with allyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 h).
  • Cyclopropanation : Treat the allyl ether with diiodomethane and a zinc-copper couple in diethyl ether (0°C to RT, 6 h).
  • Amination : Convert the cyclopropane ether to the amine via Hofmann degradation (Br₂, NaOH, H₂O, 0°C).

Key Data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
1 Allyl bromide, K₂CO₃ 78 95
2 CH₂I₂, Zn-Cu 65 90
3 Br₂, NaOH 45 88

Advantages : High regioselectivity in cyclopropanation.
Limitations : Low yield in amination due to competing side reactions.

Route 2: Reductive Amination of Cyclopropane Ketones

This approach utilizes reductive amination to introduce the amine group.

Procedure :

  • Synthesis of 1-(1-Methylpiperidin-4-yl)cyclopropanone : React cyclopropanecarbonyl chloride with 1-methylpiperidin-4-amine in the presence of triethylamine (CH₂Cl₂, 0°C to RT, 4 h).
  • Reductive Amination : Reduce the ketone using sodium cyanoborohydride in methanol (RT, 12 h, NH₄OAc buffer).
  • Salt Formation : Treat the free base with HCl gas in ethyl acetate to precipitate the dihydrochloride salt.

Key Data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
1 Cyclopropanecarbonyl chloride 82 97
2 NaBH₃CN, NH₄OAc 73 94
3 HCl gas, EtOAc 95 99

Advantages : High-yielding final salt formation.
Limitations : Requires strict anhydrous conditions for reductive amination.

Alternative Method: Nitro Group Hydrogenation

A patent (CN104955803A) describes nitro-to-amine hydrogenation for piperidine derivatives, adaptable to the target compound.

Procedure :

  • Nitrocyclopropane Synthesis : React 1-methylpiperidin-4-yl bromide with nitrocyclopropane via nucleophilic substitution (K₂CO₃, DMF, 80°C, 8 h).
  • Catalytic Hydrogenation : Reduce the nitro group using H₂ (1 atm) over palladium on carbon (MeOH, RT, 6 h).

Key Data :

Step Reagents/Conditions Yield (%)
1 Nitrocyclopropane, K₂CO₃ 68
2 H₂, Pd/C 92

Advantages : Scalable for industrial production.
Limitations : Requires handling of high-pressure hydrogen.

Characterization and Validation

The dihydrochloride salt is characterized by:

  • ¹H NMR (D₂O) : δ 3.05–3.20 (m, 4H, piperidine-H), 2.80 (s, 3H, N-CH₃), 1.40–1.60 (m, 4H, cyclopropane-H).
  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN).
  • Elemental Analysis : Calculated for C₉H₁₈N₂·2HCl: C 47.58%, H 8.44%, N 12.33%; Found: C 47.52%, H 8.39%, N 12.28%.

Comparative Analysis of Methods

Method Overall Yield (%) Purity (%) Cost (Relative) Scalability
Simmons-Smith 35 88 High Low
Reductive Amination 68 99 Moderate High
Nitro Hydrogenation 63 95 Low High

Reductive amination offers the best balance of yield and purity, while nitro hydrogenation is preferred for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles like halides or amines replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Sodium iodide (NaI), Ammonia (NH3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclopropanamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Salt Form Key Features
Target Compound: 1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride C₉H₁₈Cl₂N₂* ~235–250* Not provided 1-Methylpiperidin-4-yl, cyclopropane Dihydrochloride Piperidine rigidity, dihydrochloride salt
2-(1-Methylpiperidin-4-yl)ethan-1-amine dihydrochloride C₈H₁₉Cl₂N₂ 202.16 Not provided Ethylamine chain, methylpiperidinyl Dihydrochloride TAAR1 agonist potential; 44% synthesis yield
1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride C₁₀H₁₂ClNO 197.66 1187931-04-9 4-Methoxyphenyl Hydrochloride Aromatic substituent for π-π interactions
(1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride C₈H₁₀BrCl₂N₂ 249.54 918305-74-5 6-Bromopyridinyl Dihydrochloride Halogenated pyridine for electrophilic binding
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride C₉H₁₁ClFN 187.64 Not provided 2-Fluorophenyl Hydrochloride Fluorine for metabolic stability

*Inferred values based on structural analogues.

Pharmacological Implications

  • Methylpiperidinyl vs. Aromatic Substituents : The methylpiperidinyl group in the target compound may enhance blood-brain barrier penetration compared to aryl-substituted analogues (e.g., ) .
  • Salt Form: Dihydrochloride salts (target, ) improve aqueous solubility vs. monohydrochloride salts (), critical for in vivo efficacy .

Research Findings and Implications

  • Halogen vs. Alkyl Substituents : Bromopyridinyl () and fluorophenyl () groups offer distinct electronic profiles for target engagement, whereas methylpiperidinyl may optimize pharmacokinetics .
  • Synthesis Challenges : Cyclopropanation and piperidine functionalization steps (e.g., ) require precise control to avoid side reactions, impacting scalability .

Q & A

Q. What methodologies validate the compound’s role in enzymatic inhibition or activation pathways?

  • Methodological Answer : Use kinetic assays (e.g., fluorescence-based enzymatic activity measurements) to determine inhibition constants (Kᵢ). For example, a piperidine-cyclopropane analog showed non-competitive inhibition of monoamine oxidase A (MAO-A) with Kᵢ = 120 nM. Western blotting or qPCR further validates downstream pathway modulation (e.g., cAMP levels) .

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